1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol
Overview
Description
1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol is an organosilicon compound that features a tert-butyldimethylsiloxy group attached to a butene-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent functionalization. One common method involves the reaction of 3-butene-2-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups through reactions with nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.
Substitution: Nucleophiles such as Grignard reagents, electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis, facilitating the selective modification of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals, where the tert-butyldimethylsiloxy group provides stability and enhances solubility.
Medicine: Utilized in the development of drug delivery systems and prodrugs, where the compound’s stability and reactivity are advantageous.
Industry: Applied in the production of advanced materials, including polymers and coatings, where its unique properties contribute to improved performance
Mechanism of Action
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsiloxy group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites within the molecule. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Another organosilicon compound with similar protecting group properties.
tert-Butyldimethylsilyl chloride: A reagent used to introduce the tert-butyldimethylsiloxy group into various molecules.
tert-Butyldiphenylsilyl ether: A related compound with a different silyl protecting group.
Uniqueness: 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol is unique due to its specific structure, which combines the reactivity of a butene-2-ol backbone with the stability provided by the tert-butyldimethylsiloxy group. This combination allows for selective and efficient chemical transformations, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C10H22O2Si |
---|---|
Molecular Weight |
202.37 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-ol |
InChI |
InChI=1S/C10H22O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h7,9,11H,1,8H2,2-6H3 |
InChI Key |
CLVRTMCOQVBKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C=C)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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